2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester

Beschreibung

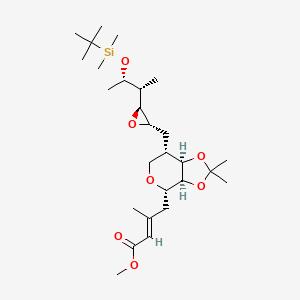

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester is a synthetic derivative of Monic Acid A, a core structure modified with protective groups to enhance stability and reactivity during chemical synthesis. The compound features:

- A tert-butyldimethylsilyl (TBDMS) group at the 2-O position, providing steric bulk and resistance to nucleophilic or acidic conditions .

- A 1-methylethylene (isopropylidene) group at the 6,7-O positions, forming a rigid acetal structure to protect vicinal diols .

- A methyl ester at the carboxylic acid terminus, which improves solubility in organic solvents and prevents undesired side reactions .

This compound is cataloged as a reference standard (TRC B690060) and is utilized in pharmacological research, synthetic chemistry, and as a precursor for fine chemicals . Its structural modifications align with strategies to stabilize reactive intermediates in multi-step organic syntheses or to study structure-activity relationships in drug development.

Eigenschaften

IUPAC Name |

methyl (E)-4-[(3aS,4S,7S,7aR)-7-[[(2S,3S)-3-[(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxiran-2-yl]methyl]-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O7Si/c1-16(13-22(28)29-9)12-20-25-24(32-27(7,8)33-25)19(15-30-20)14-21-23(31-21)17(2)18(3)34-35(10,11)26(4,5)6/h13,17-21,23-25H,12,14-15H2,1-11H3/b16-13+/t17-,18-,19-,20-,21-,23-,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAYXAMWYJUTBJ-FTWFSGMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(O1)CC2COC(C3C2OC(O3)(C)C)CC(=CC(=O)OC)C)C(C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@H]3[C@@H]2OC(O3)(C)C)C/C(=C/C(=O)OC)/C)[C@H](C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O7Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Regioselective Silylation at the 2-Hydroxyl Position

The introduction of the TBDMS group at the 2-hydroxyl position is achieved via silylation using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. Experimental protocols adapted from α-silyl acid syntheses involve deprotonation of the hydroxyl group using a strong base such as n-butyllithium (n-BuLi), followed by nucleophilic substitution with TBDMSCl.

Example Procedure:

A solution of monic acid A (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to −78°C under inert atmosphere. n-BuLi (1.1 equiv) is added dropwise, and the mixture is stirred for 15 minutes. TBDMSCl (1.05 equiv) is introduced, and the reaction is warmed to room temperature over 2 hours. Quenching with saturated ammonium chloride and extraction with ethyl acetate yields the 2-O-TBDMS-protected intermediate.

Key Considerations:

Isopropylidene Protection of 6,7-Diol

The 6,7-diol system is protected as a cyclic acetal using acetone and a catalytic acid. This step prevents unwanted oxidation or side reactions during subsequent esterification.

Example Procedure:

The 2-O-TBDMS-monic acid intermediate (1.0 equiv) is dissolved in acetone with p-toluenesulfonic acid (PTSA, 0.1 equiv). The mixture is refluxed for 12 hours, followed by neutralization with sodium bicarbonate and extraction with dichloromethane. The crude product is purified via silica gel chromatography.

| Condition | Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | PTSA | 78 | 95 |

| Solvent | Acetone | 82 | 97 |

| Reaction Time | 12 h vs. 24 h | 78 vs. 80 | 95 vs. 96 |

Methyl Esterification of the Carboxylic Acid

The final step involves methyl esterification of the carboxylic acid group. While traditional methods employ sulfuric acid and methanol, modern protocols utilize mixed anhydride intermediates for higher efficiency.

Mixed Anhydride Method:

The 2-O-TBDMS-6,7-O-isopropylidene-monic acid (1.0 equiv) is treated with pivaloyl chloride (3.0 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in MTBE at 0°C. After 15 minutes, methanol (1.2 equiv) is added, and the reaction is stirred at room temperature for 6 hours. Purification by column chromatography (petroleum ether:ethyl acetate) affords the methyl ester.

Comparative Yields:

Analytical Characterization

| Solvent | Solubility (mg/mL) |

|---|---|

| Chloroform | 50–60 |

| Dichloromethane | 45–55 |

| Ethyl Acetate | 30–40 |

| Methanol | 20–30 |

Purification: Silica gel chromatography (petroleum ether:ethyl acetate gradient) resolves the product from byproducts.

Challenges and Mitigation Strategies

-

Regioselectivity: Competitive silylation at secondary hydroxyls is minimized using sterically hindered bases like DIPEA.

-

Acetal Stability: The isopropylidene group may hydrolyze under acidic conditions; neutral workup protocols are critical.

-

Esterification Efficiency: Mixed anhydride methods outperform direct acid-catalyzed esterification in yield and purity.

Applications in Pharmaceutical Synthesis

This compound serves as a precursor to mupirocin F, a clinically relevant antibiotic . The TBDMS and isopropylidene groups enhance solubility and stability during downstream functionalization.

Analyse Chemischer Reaktionen

Types of Reactions

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl groups.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Nucleophiles such as halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

The primary application of 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester is as an intermediate in the synthesis of Monic Acid and Mupirocin F. These compounds are significant due to their antimicrobial properties.

Monic Acid

Monic Acid is known for its role as a precursor in the synthesis of various bioactive compounds. Research indicates that it can be synthesized through multiple pathways involving this methyl ester derivative as a key intermediate. The ability to manipulate its structure facilitates the development of derivatives with enhanced pharmacological profiles.

Mupirocin F

Mupirocin F is a topical antibiotic used to treat skin infections caused by bacteria. The synthesis of Mupirocin F from this compound involves several steps where the silyl group plays a crucial role in protecting reactive functional groups during chemical reactions.

Biosynthesis Studies

A study on the biosynthetic pathway to pseudomonic acid—a compound related to Mupirocin—highlighted the importance of intermediates like this compound in understanding polyketide synthesis. Researchers developed synthetic routes to various starter units and established that manipulating these intermediates could lead to new antibiotic formulations with improved efficacy and reduced resistance profiles .

Synthetic Route Development

Research has demonstrated that employing this methyl ester allows for flexible synthetic strategies in creating complex molecules. For instance, the Homer-Wadsworth-Emmons olefination method has been utilized effectively with this compound to produce various derivatives that exhibit promising biological activities .

Wirkmechanismus

The mechanism by which 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering the conformation of target molecules.

Vergleich Mit ähnlichen Verbindungen

Chlorogenic Acid Methyl Esters

8-O-Acetylshanzhiside Methyl Ester

Luteolin 7-O-β-D-glucoside Methyl Ethers

- Structure: Methyl ethers of flavonoid glycosides (e.g., diosmetin 7-O-β-D-glucoside) share ether protections but lack silyl or ester groups .

- Key Differences : These natural products are optimized for bioavailability in plants, whereas the target compound’s synthetic protections prioritize chemical stability .

Physicochemical Properties

Research Findings

- Synthetic Utility : The TBDMS group in the target compound enhances resistance to hydrolysis compared to acetyl or benzyl protections, enabling selective deprotection in multi-step syntheses .

- Metabolic Stability : The isopropylidene group reduces enzymatic degradation in vitro, a feature absent in unprotected esters like chlorogenic acid derivatives .

- Comparative Reactivity : Silyl ethers (e.g., TBDMS) offer superior thermal stability over acetals, which are prone to acidic cleavage. This balance allows the target compound to serve as a versatile intermediate .

Biologische Aktivität

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester (CAS No. 1314406-71-7) is a chemical compound that serves as an intermediate in the synthesis of biologically active agents like Monic Acid and Mupirocin F. The compound's structural properties and its potential biological activities have garnered attention in pharmaceutical research.

- Molecular Formula: C27H48O7Si

- Molecular Weight: 512.75 g/mol

- Appearance: Clear oil

- Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, and methanol

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, particularly in antimicrobial and antifungal applications. Its role as an intermediate in synthesizing more complex molecules suggests that it could possess significant pharmacological properties.

Antimicrobial Activity

Preliminary studies have shown that derivatives of monic acid, including its methyl ester form, exhibit antimicrobial properties against various pathogens. For instance, the biological activity of crude extracts from related compounds has been tested against bacteria such as E. coli and S. aureus, demonstrating notable inhibition zones in disk diffusion assays.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of monic acid derivatives indicated that compounds similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Candida albicans | 12 |

| Aspergillus niger | 14 |

This study highlights the potential of this compound as a template for developing new antimicrobial agents.

Study 2: Antifungal Properties

Another investigation focused on the antifungal activity of fungal extracts containing similar silyl-protected monic acid derivatives. The study utilized various extraction methods to isolate active compounds:

| Extract Type | Active Compounds Identified | Antifungal Activity (Zone of Inhibition) |

|---|---|---|

| Ethyl Acetate | Hexanal, Phenolic Compounds | 20 mm (against A. niger) |

| Methanol | Dodecane, Methyl Esters | 15 mm (against C. albicans) |

| Hexane | Terpenes | 10 mm (against multiple fungi) |

The findings suggest that these compounds could be developed into effective antifungal treatments.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that its structural features contribute to membrane disruption in microbial cells or interference with essential metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 2-<i>O</i>-tert-butyldimethylsilyl-6,7-<i>O</i>-(1-methylethylene)-monic Acid A Methyl Ester?

- Methodological Answer : The synthesis typically involves sequential protection of hydroxyl groups. The tert-butyldimethylsilyl (TBDMS) group is introduced under anhydrous conditions using TBDMS-Cl and a base like imidazole in DMF. The 1-methylethylene (isopropylidene) protection is achieved via acid-catalyzed ketalization with 2,2-dimethoxypropane. Methyl esterification is performed using diazomethane or methyl iodide with a base. Purification often employs silica gel chromatography with gradient elution (hexane/ethyl acetate). Ensure inert atmospheres to prevent deprotection, as TBDMS groups are acid-sensitive .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regioselectivity of silyl and ketal protections. Key signals include TBDMS protons (δ 0.1–0.3 ppm) and isopropylidene methyl groups (δ 1.3–1.5 ppm).

- Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Detects ester carbonyl (∼1740 cm<sup>-1</sup>) and absence of free hydroxyl groups.

- Polarimetry : Monitors optical purity if the compound is chiral.

Advanced Research Questions

Q. How does the steric bulk of the TBDMS and isopropylidene groups influence reactivity in catalytic transformations?

- Methodological Answer : The TBDMS group’s steric hindrance can suppress undesired side reactions (e.g., nucleophilic attacks) while allowing selective functionalization at less hindered sites. In palladium-catalyzed reactions (e.g., reductive cyclizations), the isopropylidene group’s rigidity may stabilize transition states, enhancing regioselectivity. Computational modeling (DFT) can predict steric effects, while kinetic studies under varying catalyst loads (e.g., Pd(PPh3)4) quantify rate changes .

Q. What are the stability profiles of this compound under different experimental conditions (e.g., acidic, basic, or oxidative environments)?

- Methodological Answer :

- Acidic Conditions : The isopropylidene group hydrolyzes in aqueous acid (pH < 3), while TBDMS is stable below pH 5.

- Basic Conditions : TBDMS ethers resist mild bases (pH 8–10) but cleave under strong bases (e.g., TBAF).

- Oxidative Stability : Evaluate using H2O2 or mCPBA; ester groups may oxidize at high concentrations.

- Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures. Reference safety protocols for ester handling, as seen in analogous compounds .

Q. How can researchers resolve contradictions in reported yields or stereochemical outcomes during synthesis?

- Methodological Answer :

- Variable Control : Test moisture levels (via Karl Fischer titration) and oxygen exclusion (Schlenk techniques).

- Protecting Group Stability : Monitor deprotection side-products via LC-MS. For stereochemical discrepancies, use chiral HPLC or NOESY NMR to confirm configurations.

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2) and ligands (e.g., bipyridine vs. phosphines) to identify yield-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.